molecular formula C26H20N4O3S B2572786 2-(((3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1276489-22-5

2-(((3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No. B2572786
CAS RN: 1276489-22-5
M. Wt: 468.53
InChI Key: GNPFVJHMFQKWSJ-UHFFFAOYSA-N
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Description

The molecule “2-(((3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol” is a complex organic compound. It contains several functional groups including a benzyloxy group, an oxadiazole ring, a thioether linkage, a phenyl group, and a pyrimidinol group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo nucleophilic substitution reactions, and the oxadiazole ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of the polar oxadiazole and pyrimidinol groups could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antifungal Activity

Compounds related to 2-(((3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol have shown promising results in antifungal applications. For instance, a study by Nimbalkar et al. (2016) demonstrated the synthesis of similar compounds with significant antifungal activity against various pathogenic fungal strains. This suggests potential use in developing antifungal therapies.

Antibacterial Properties

Similar compounds have also been explored for their antibacterial properties. A study by Khalid et al. (2016) synthesized derivatives that exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates a potential role in creating new antibacterial drugs.

Anticancer Potential

Compounds structurally similar to 2-(((3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol have been investigated for their anticancer properties. For example, Ravinaik et al. (2021) synthesized compounds that showed notable anticancer activity against several cancer cell lines, suggesting potential in cancer treatment research.

Drug-like Properties and In Silico Analysis

Research such as that by Pandya et al. (2019) has focused on the in silico prediction of drug-likeness properties of related compounds. This involves assessing their suitability as drug candidates based on computational models, contributing to the efficient development of pharmaceuticals.

Antioxidant Activity

The antioxidant properties of structurally similar compounds have been evaluated, as noted in a study by Akbas et al. (2018). The investigation of their antioxidant capabilities opens up potential uses in addressing oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through laboratory testing. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-phenyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S/c31-23-15-21(19-11-5-2-6-12-19)27-26(28-23)34-17-24-29-25(30-33-24)20-13-7-8-14-22(20)32-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPFVJHMFQKWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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